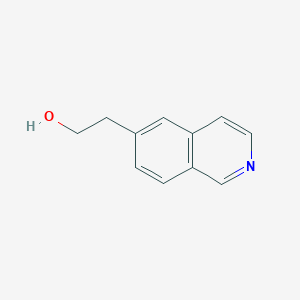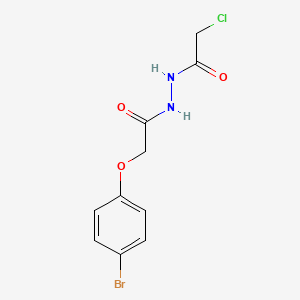
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide: is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenoxy group and a chloroacetyl group attached to an acetohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: The 4-bromophenol is then reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Formation of 2-chloroacetyl chloride: Chloroacetic acid is converted to 2-chloroacetyl chloride using thionyl chloride or oxalyl chloride.
Condensation Reaction: The 4-bromophenoxyacetic acid is then reacted with 2-chloroacetyl chloride in the presence of a base to form the desired 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the chloroacetyl moiety, converting it to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide can vary depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
- 2-(4-chlorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-fluorophenoxy)-N’-(2-chloroacetyl)acetohydrazide
- 2-(4-methylphenoxy)-N’-(2-chloroacetyl)acetohydrazide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenoxy group (bromine, chlorine, fluorine, or methyl).
- Reactivity: The presence of different substituents can affect the reactivity and chemical properties of the compound.
- Biological Activity: The biological activity can vary significantly depending on the nature of the substituent, influencing factors such as enzyme inhibition, antimicrobial activity, and potential therapeutic applications.
Conclusion
2-(4-bromophenoxy)-N’-(2-chloroacetyl)acetohydrazide is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. Further research is needed to fully explore its potential and develop new applications for this compound.
Propriétés
Numéro CAS |
790232-15-4 |
|---|---|
Formule moléculaire |
C10H10BrClN2O3 |
Poids moléculaire |
321.55 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N'-(2-chloroacetyl)acetohydrazide |
InChI |
InChI=1S/C10H10BrClN2O3/c11-7-1-3-8(4-2-7)17-6-10(16)14-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Clé InChI |
CQSOWNMDSBLCGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



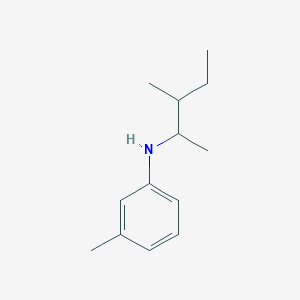


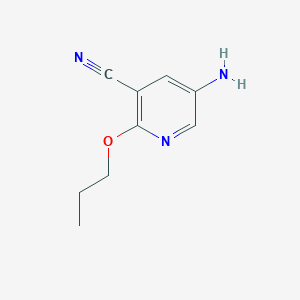


![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
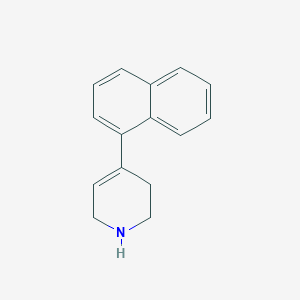
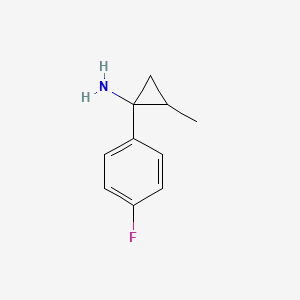
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
